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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic pathways. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

This information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Core Spectroscopic Data
While direct experimental spectra for 2-Bromo-5-methoxybenzonitrile were not found in the

available literature, the following tables summarize the predicted and expected spectroscopic

data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Nucleus
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

¹H ~ 7.5 - 7.7 d
Aromatic CH ortho to

Bromine

~ 7.1 - 7.3 dd

Aromatic CH ortho to

Cyano and meta to

Methoxy

~ 6.9 - 7.1 d

Aromatic CH ortho to

Methoxy and meta to

Bromine

~ 3.8 s
Methoxy (-OCH₃)

protons

¹³C ~ 160 s
Aromatic C attached

to Methoxy group

~ 135 s
Aromatic C attached

to Cyano group

~ 125 d Aromatic CH

~ 120 d Aromatic CH

~ 118 s
Aromatic C attached

to Bromine

~ 115 d Aromatic CH

~ 115 s Cyano (-C≡N) carbon

~ 56 q
Methoxy (-OCH₃)

carbon

Note: Predicted values are based on standard chemical shift tables and data from structurally

similar compounds. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Infrared (IR) Spectroscopy
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Table 2: Characteristic Infrared Absorption Bands

Functional Group
Expected Absorption

Range (cm⁻¹)
Intensity Vibrational Mode

Aromatic C-H 3100 - 3000 Medium Stretching

Aliphatic C-H (in -

OCH₃)
2950 - 2850 Medium Stretching

Cyano (C≡N) 2230 - 2210 Strong Stretching

Aromatic C=C 1600 - 1450 Medium to Strong Stretching

C-O (Aryl ether) 1250 - 1200 Strong Asymmetric Stretching

C-O (Aryl ether) 1050 - 1000 Strong Symmetric Stretching

C-Br 600 - 500 Medium to Strong Stretching

Note: The presence of these characteristic peaks in an experimental IR spectrum would be

indicative of the 2-Bromo-5-methoxybenzonitrile structure.

Mass Spectrometry (MS)
Table 3: Expected Mass-to-Charge Ratios (m/z)

Ion Description Expected m/z Notes

[M]⁺ Molecular Ion 211 & 213

Due to the presence

of Bromine isotopes

(⁷⁹Br and ⁸¹Br) in an

approximate 1:1 ratio.

[M-CH₃]⁺
Loss of a methyl

group
196 & 198

[M-Br]⁺
Loss of a bromine

atom
132

[M-C≡N]⁺
Loss of the nitrile

group
185 & 187
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Note: The isotopic pattern of the molecular ion is a key identifier for bromine-containing

compounds in mass spectrometry.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid organic compound like 2-Bromo-5-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromo-5-methoxybenzonitrile for ¹H NMR and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b150773?utm_src=pdf-body
https://www.benchchem.com/product/b150773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Solid State):

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR)

accessory or by preparing a KBr pellet.

ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Instrument Setup and Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry

(GC-MS) is a suitable technique.

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

ethyl acetate).

Inject the solution into the GC-MS system.
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Alternatively, for direct analysis, a direct insertion probe can be used.

Instrument Setup and Data Acquisition:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-300).

The mass spectrometer will separate the resulting ions based on their mass-to-charge

ratio.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns.

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-
methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150773#spectroscopic-data-of-2-bromo-5-
methoxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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